molecular formula C9H15N3O B577767 5-Ethyl-3-(piperidin-4-yl)-1,2,4-oxadiazole CAS No. 1226148-67-9

5-Ethyl-3-(piperidin-4-yl)-1,2,4-oxadiazole

Cat. No. B577767
M. Wt: 181.239
InChI Key: GLVWSYIZOMCMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-3-(piperidin-4-yl)-1,2,4-oxadiazole (EPO) is an organic compound that has been studied for its potential applications in scientific research. EPO is a member of the oxadiazole family, a group of heterocyclic compounds that are characterized by their five-membered ring structure. The specific structure of EPO makes it a useful tool for studying various biochemical and physiological processes, as well as for use in laboratory experiments.

Scientific Research Applications

Synthesis and Biological Activity

  • Antibacterial Study of N-substituted Derivatives : N-substituted derivatives of oxadiazole compounds, including those with piperidin-4-yl, show significant antibacterial activity against various bacterial strains, suggesting their potential use as antibacterial agents (Khalid et al., 2016).

  • Antimicrobial Activity : Oxadiazole derivatives with a piperidine or pyrrolidine ring exhibit strong antimicrobial activity, indicating their application in developing new antimicrobial drugs (Krolenko et al., 2016).

  • Anticancer Potential : Certain piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been evaluated as anticancer agents. Some compounds showed promising results against cancer cell lines, suggesting their potential in cancer treatment (Rehman et al., 2018).

  • Enzyme Inhibition Activity for Alzheimer’s Disease : N-substituted derivatives of 3-piperidinyl-1,3,4-oxadiazole showed enzyme inhibition activity against acetylcholinesterase, an enzyme associated with Alzheimer’s disease. This indicates their potential as drug candidates for treating Alzheimer’s (Rehman et al., 2018).

Chemical Synthesis and Stability

  • Synthesis Techniques : The synthesis of oxadiazole derivatives, including those with piperidin-4-yl groups, involves various techniques, including reactions with different organic acids and bromomethyl compounds. This highlights the diverse chemical methods available for synthesizing these compounds (Khalid et al., 2016).

  • Chemical Stability Studies : The stability of oxadiazoles, including derivatives with a piperidin-1-yl group, was investigated under conditions such as exposure to water and HCl. Understanding their stability is crucial for their potential applications in various fields (Kayukova et al., 2018).

properties

IUPAC Name

5-ethyl-3-piperidin-4-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-2-8-11-9(12-13-8)7-3-5-10-6-4-7/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVWSYIZOMCMSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40733784
Record name 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-3-(piperidin-4-yl)-1,2,4-oxadiazole

CAS RN

1226148-67-9
Record name 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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